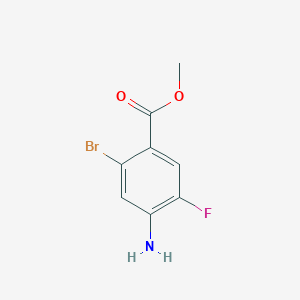
Methyl 4-amino-2-bromo-5-fluorobenzoate
Vue d'ensemble
Description
“Methyl 4-amino-2-bromo-5-fluorobenzoate” is a chemical compound with the CAS Number: 1196693-85-2 . It has a molecular weight of 248.05 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-2-bromo-5-fluorobenzoate” consists of carbon ©, hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) atoms . The exact structure can be viewed in various chemical databases .Physical And Chemical Properties Analysis
“Methyl 4-amino-2-bromo-5-fluorobenzoate” has a molecular weight of 248.05 . For similar compounds like “Methyl 2-bromo-4-fluorobenzoate”, the boiling point is 75-78/1mm, the density is 1.577, and the flash point is 100℃ .Applications De Recherche Scientifique
Fluorescent Sensors for Metal Ion Detection
Researchers have developed fluorescent chemosensors based on o-aminophenol derivatives, which exhibit high selectivity and sensitivity towards Al3+ ions, even in the presence of other commonly coexisting metal ions. Such sensors have applications in bio-imaging, particularly for detecting Al3+ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Xingpei Ye et al., 2014).
Antitumor Compounds Synthesis
Methyl 4-amino-2-bromo-5-fluorobenzoate serves as a precursor in the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which are potent cytotoxic agents in vitro against sensitive human breast cancer cell lines. These compounds undergo a series of modifications to enhance their antitumor properties, including metabolic inactivation avoidance through fluorine substitution and conjugation with amino acids to improve solubility and pharmacological profiles (I. Hutchinson et al., 2001; T. Bradshaw et al., 2002).
Bioactive Fluorine Compounds Creation
A series of α-amino fluorobenzyl-phosphonates with isoxazole moieties have been synthesized, demonstrating moderate anticancer activity. These compounds are synthesized through reactions involving fluorobenzoaldehyde, suggesting the potential of Methyl 4-amino-2-bromo-5-fluorobenzoate as a starting material for bioactive fluorine compound synthesis (B. Song et al., 2005).
Benzothiazoles in Cancer Treatment
The fluorinated benzothiazoles, derived from compounds like Methyl 4-amino-2-bromo-5-fluorobenzoate, are researched for their antitumor activities. These compounds induce and are metabolized by cytochrome P450 1A1 to active metabolites in sensitive cancer cells, suggesting a metabolic pathway essential for their antiproliferative activity. This process involves the formation of DNA adducts, highlighting the potential of these compounds in cancer therapy (E. Brantley et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-amino-2-bromo-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJNUHFTKVVRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2922167.png)
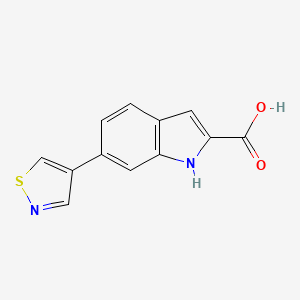



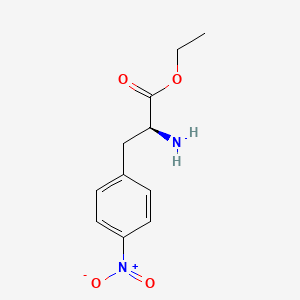
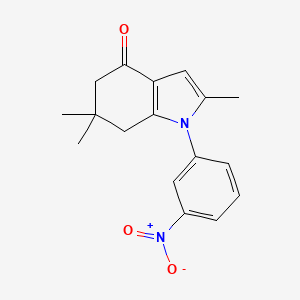
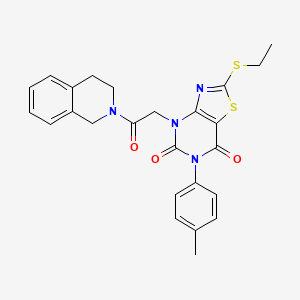
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2922179.png)
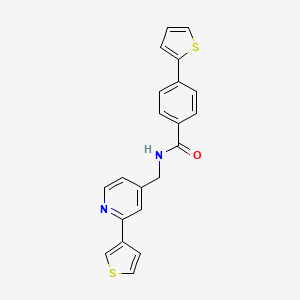
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2922181.png)
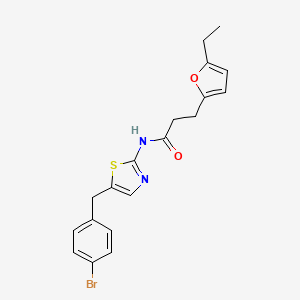
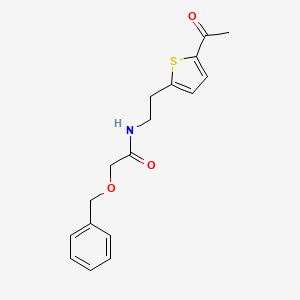
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)